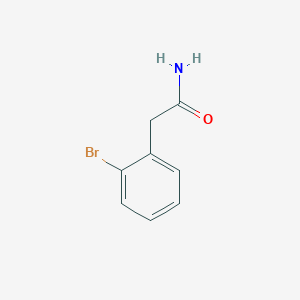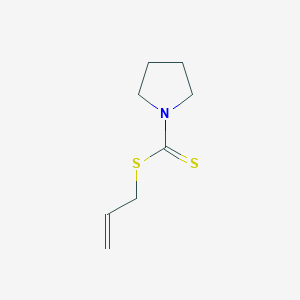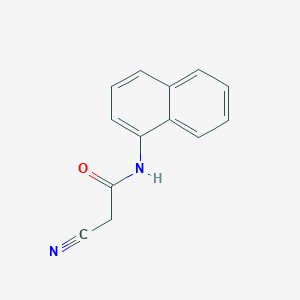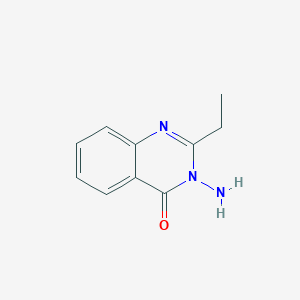
2-(2-Bromophenyl)acetamide
Vue d'ensemble
Description
2-(2-Bromophenyl)acetamide is a compound that has been explored in the context of microwave-assisted synthesis, structural elucidation, and its potential biological activities. It is part of a broader class of compounds that have been investigated for their antimicrobial properties and interactions within biological systems (Ghazzali et al., 2012).
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetamide and its derivatives often involves microwave-assisted techniques, which provide a rapid and efficient method for compound formation. These processes typically result in the generation of compounds with potential biological activities, highlighting the synthetic versatility and applicability of 2-(2-Bromophenyl)acetamide in medicinal chemistry (Ghazzali et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 2-(2-Bromophenyl)acetamide derivatives has been conducted using techniques like X-ray crystallography, revealing detailed information about their crystalline structures and intermolecular interactions. Such analyses contribute to understanding the physical and chemical behavior of these compounds (Xiao et al., 2009).
Chemical Reactions and Properties
2-(2-Bromophenyl)acetamide undergoes various chemical reactions, including interactions with other organic compounds and participation in the synthesis of complex molecules. These reactions are crucial for expanding the chemical space of bromophenyl derivatives and exploring their potential applications (Willans et al., 2003).
Physical Properties Analysis
The physical properties of 2-(2-Bromophenyl)acetamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical application in synthesis and material science. These properties are determined through experimental studies and contribute to the understanding of how these compounds can be manipulated and used in various chemical contexts (Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the application of 2-(2-Bromophenyl)acetamide derivatives in drug discovery and development. Studies focusing on these aspects often employ computational and experimental methods to predict and verify the behavior of these compounds in various chemical environments (Gul et al., 2017).
Applications De Recherche Scientifique
- Application Summary: 2-(2-Bromophenyl)acetamide has been used in the study of enzyme inhibition, specifically in relation to Alzheimer’s disease.
- Results/Outcomes: The search results did not provide specific outcomes or quantitative data for this application of 2-(2-Bromophenyl)acetamide.
2. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Application Summary: 2-(2-Bromophenyl)acetamide is a type of phenoxy acetamide, a class of compounds that has been extensively studied for their diverse pharmacological activities .
- Methods of Application: The specific methods of application typically involve the chemical synthesis of various phenoxy acetamide derivatives, followed by pharmacological testing. This can include in vitro assays to determine activity against specific biological targets, as well as in vivo studies to assess efficacy and safety .
- Results/Outcomes: The search results did not provide specific outcomes or quantitative data for this application of 2-(2-Bromophenyl)acetamide .
3. Synthesis of Ethyl 2-(2-bromophenyl)acetamide
- Application Summary: Ethyl 2-(2-bromophenyl)acetamide is a derivative of 2-(2-Bromophenyl)acetamide. It can be synthesized for use in various chemical reactions .
- Methods of Application: The specific methods of application typically involve the chemical synthesis of Ethyl 2-(2-bromophenyl)acetamide, followed by its use in further chemical reactions .
- Results/Outcomes: The search results did not provide specific outcomes or quantitative data for this application .
- Application Summary: 2-(2-Bromophenyl)acetamide is available for purchase from chemical suppliers and can be used as a building block in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 2-(2-Bromophenyl)acetamide with other reagents under suitable conditions to form the desired product .
- Results/Outcomes: The search results did not provide specific outcomes or quantitative data for this application .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZYKMGSRABUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346424 | |
| Record name | 2-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetamide | |
CAS RN |
65999-53-3 | |
| Record name | 2-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















